molecular formula C13H16FNO3 B14814069 ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate

ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate

Cat. No.: B14814069
M. Wt: 253.27 g/mol
InChI Key: OQDGXWPLUBDEDS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate is an organic compound with a complex structure that includes an amino group, a fluoro-substituted aromatic ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-fluoro-3-methoxyaniline under acidic conditions, followed by the addition of ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-(2-chloro-3-methoxyphenyl)but-2-enoate
  • Ethyl 3-amino-2-(2-bromo-3-methoxyphenyl)but-2-enoate
  • Ethyl 3-amino-2-(2-iodo-3-methoxyphenyl)but-2-enoate

Uniqueness

Ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate is unique due to the presence of the fluoro group, which can significantly alter the compound’s reactivity and interactions compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

ethyl 3-amino-2-(2-fluoro-3-methoxyphenyl)but-2-enoate

InChI

InChI=1S/C13H16FNO3/c1-4-18-13(16)11(8(2)15)9-6-5-7-10(17-3)12(9)14/h5-7H,4,15H2,1-3H3

InChI Key

OQDGXWPLUBDEDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)N)C1=C(C(=CC=C1)OC)F

Origin of Product

United States

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